REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]2[C:14]([C:23]([F:26])([F:25])[F:24])=[N:15][C:16]([C:17](=[O:22])N(OC)C)=[C:10]2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:27][Mg]Br.[Cl-].[NH4+]>O1CCCC1.[Cl-].[Na+].O>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]2[C:14]([C:23]([F:25])([F:26])[F:24])=[N:15][C:16]([C:17](=[O:22])[CH3:27])=[C:10]2[CH2:9]1)=[O:7])([CH3:3])([CH3:2])[CH3:4] |f:2.3,5.6.7|
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Name
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1-(Methoxy-methyl-carbamoyl)-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester
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Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2C(N(C)OC)=O)C(F)(F)F
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.13 mL
|
Type
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reactant
|
Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
brine
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Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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[Cl-].[Na+].O
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was reacted at 0° C. for 1.5 hours
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Duration
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1.5 h
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ethyl acetate (50 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried with anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2N(CC1)C(=NC2C(C)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |